![molecular formula C18H15NO2 B11843126 Benzamide, N-[(2-hydroxy-1-naphthalenyl)methyl]- CAS No. 69025-33-8](/img/structure/B11843126.png)
Benzamide, N-[(2-hydroxy-1-naphthalenyl)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-Hydroxynaphthalen-1-yl)methyl)benzamide is an organic compound with the molecular formula C18H15NO2 This compound is known for its unique structure, which includes a naphthalene ring system substituted with a hydroxyl group and a benzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-Hydroxynaphthalen-1-yl)methyl)benzamide typically involves a multi-component reaction. One common method includes the condensation of 2-naphthol, benzaldehyde, and benzamide in the presence of a catalyst such as 1-butyl-3-methylimidazolium bromide. The reaction mixture is heated with stirring at 373 K for 2 hours, followed by cooling and washing with water to obtain the desired product .
Industrial Production Methods
Industrial production methods for N-((2-Hydroxynaphthalen-1-yl)methyl)benzamide are not well-documented in the literature. the principles of multi-component reactions and the use of efficient catalysts can be applied to scale up the synthesis for industrial purposes.
Analyse Chemischer Reaktionen
Types of Reactions
N-((2-Hydroxynaphthalen-1-yl)methyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form quinones.
Reduction: The benzamide moiety can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
N-((2-Hydroxynaphthalen-1-yl)methyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-((2-Hydroxynaphthalen-1-yl)methyl)benzamide involves its interaction with various molecular targets and pathways. The hydroxyl group on the naphthalene ring can form hydrogen bonds with biological molecules, while the benzamide moiety can interact with enzymes and receptors. These interactions can modulate biological processes, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-((2-Hydroxynaphthalen-1-yl)(phenyl)methyl)benzamide: Similar structure with an additional phenyl group.
2-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid methyl ester: Contains a similar naphthalene ring system with different substituents.
Uniqueness
N-((2-Hydroxynaphthalen-1-yl)methyl)benzamide is unique due to its specific combination of a hydroxyl-substituted naphthalene ring and a benzamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
69025-33-8 |
|---|---|
Molekularformel |
C18H15NO2 |
Molekulargewicht |
277.3 g/mol |
IUPAC-Name |
N-[(2-hydroxynaphthalen-1-yl)methyl]benzamide |
InChI |
InChI=1S/C18H15NO2/c20-17-11-10-13-6-4-5-9-15(13)16(17)12-19-18(21)14-7-2-1-3-8-14/h1-11,20H,12H2,(H,19,21) |
InChI-Schlüssel |
BTWZPFYRWQFDCW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NCC2=C(C=CC3=CC=CC=C32)O |
Löslichkeit |
1 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



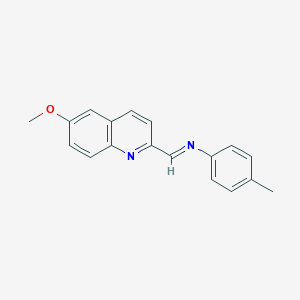
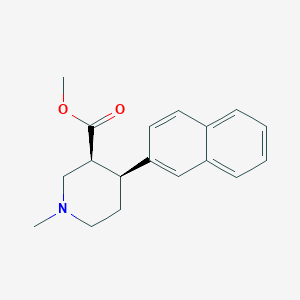

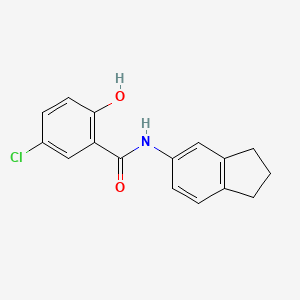

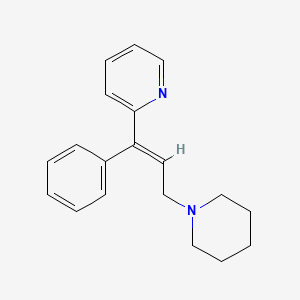




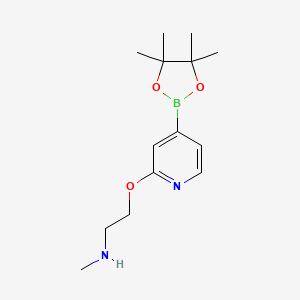

![1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidine-3-carboxylic acid](/img/structure/B11843116.png)
